Microcarbonin A
Description
Microcarbonin A (compound 69) is a bioactive diaryl alkane (DAR) metabolite first isolated in 2006 from Microcystis sp. strain MB-K in Lake Kinneret, Israel . Structurally, it features a rare 1-aryl-1,3-diyne moiety in its 5-alkyl substituent and a fully aliphatic 2-alkyl chain, distinguishing it from other cyanobacterial DARs . Its discovery emerged from bioassay-guided isolation targeting allelopathic agents; crude fractions of this compound demonstrated potent inhibition of photosynthesis in the dinoflagellate Peridinium gatunense by abolishing internal carbonic anhydrase activity . Notably, purification led to reduced activity, attributed to synergistic interactions with co-occurring fatty acids in partially purified fractions .
This compound is hypothesized to originate from a biosynthetic gene cluster (BGC) in Microcystis aeruginosa PCC 9808, involving a DevBCA transporter for export and an uncharacterized oxygenase absent in other DAR pathways . Despite structural resemblance to heterotrophic bacterial DARs, its BGC lacks type I polyketide synthases (PKSs), suggesting divergent evolutionary origins .
Properties
CAS No. |
925236-23-3 |
|---|---|
Molecular Formula |
C25H36O2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
2-decyl-5-nona-1,3-diynylbenzene-1,3-diol |
InChI |
InChI=1S/C25H36O2/c1-3-5-7-9-11-13-15-17-19-23-24(26)20-22(21-25(23)27)18-16-14-12-10-8-6-4-2/h20-21,26-27H,3-11,13,15,17,19H2,1-2H3 |
InChI Key |
SIKKSDHUYNQRBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=C(C=C(C=C1O)C#CC#CCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Microcarbonin A involves the coupling of a decyl chain and a nona-1,3-diynyl chain to a benzene-1,3-diol core. The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. general methods for synthesizing resorcinol derivatives typically involve Friedel-Crafts alkylation or acylation reactions, followed by further functionalization steps.
Industrial Production Methods
Industrial production methods for this compound have not been well-established, likely due to its relatively recent discovery and specialized nature. The production of such compounds on an industrial scale would typically require optimization of microbial fermentation processes or chemical synthesis routes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Microcarbonin A, like other resorcinol derivatives, can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized forms.
Reduction: Reduction of the diynyl chain or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinones, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a model compound for studying the reactivity of resorcinol derivatives and their synthetic applications.
Medicine: Potential antimicrobial and anticancer properties, although more research is needed to fully understand its therapeutic potential.
Industry: Possible applications in the development of new materials or bioactive compounds.
Mechanism of Action
The exact mechanism of action of Microcarbonin A is not fully understood. it is believed to exert its effects through interactions with cellular membranes and proteins, potentially disrupting cellular processes and signaling pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Comparison
Microcarbonin A is compared to three groups of compounds: cyanobacterial DARs, heterotrophic bacterial DARs, and alkyne-containing metabolites (e.g., compound 70). Key structural distinctions include:
Key Insights :
- The 1-aryl-1,3-diyne group in this compound is rare among cyanobacterial metabolites but parallels alkynes in compound 70, though the latter’s full structure remains uncharacterized .
- Unlike most cyanobacterial DARs, this compound’s BGC lacks type I PKSs, aligning it closer to heterotrophic bacterial pathways .
Functional Comparison
This compound is contrasted with allelopathic agents (e.g., microcystin, anatoxin) and DARs with ecological roles :
Key Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
